molecular formula C7H14ClNO B2854448 Octahydropyrano[3,4-c]pyrrole hydrochloride CAS No. 1909306-44-0

Octahydropyrano[3,4-c]pyrrole hydrochloride

Cat. No. B2854448
CAS RN: 1909306-44-0
M. Wt: 163.65
InChI Key: NRQVPZMFWAJLTA-UHFFFAOYSA-N
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Description

Octahydropyrano[3,4-c]pyrrole hydrochloride is a compound that has been identified as a neurokinin-1 (NK-1) receptor antagonist . It is useful as an inhibitor of tachykinin and in particular substance P .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as Octahydropyrano[3,4-c]pyrrole hydrochloride, often involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .


Physical And Chemical Properties Analysis

Octahydropyrano[3,4-c]pyrrole hydrochloride has a molecular weight of 163.65 . It is typically stored at room temperature and appears as an oil .

Mechanism of Action

Target of Action

Octahydropyrano[3,4-c]pyrrole hydrochloride is primarily known to act as a neurokinin-1 (NK-1) receptor antagonist . The NK-1 receptor is a G-protein coupled receptor located in the central and peripheral nervous system. It plays a crucial role in mediating responses to the neuropeptide substance P, which is involved in pain perception, stress response, and inflammation .

Mode of Action

As an NK-1 receptor antagonist, Octahydropyrano[3,4-c]pyrrole hydrochloride binds to the NK-1 receptor, thereby preventing substance P from binding to the receptor . This inhibits the downstream signaling pathways activated by substance P, leading to a reduction in pain perception, stress response, and inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Octahydropyrano[3,4-c]pyrrole hydrochloride is the substance P/NK-1 receptor pathway . By blocking the NK-1 receptor, this compound disrupts the normal signaling of substance P, which can lead to downstream effects such as decreased neuronal excitation, reduced release of pro-inflammatory substances, and modulation of pain and stress responses .

Result of Action

The molecular and cellular effects of Octahydropyrano[3,4-c]pyrrole hydrochloride’s action primarily involve the inhibition of the substance P/NK-1 receptor pathway . This can lead to a decrease in neuronal excitation, reduced inflammation, and modulation of pain and stress responses . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of pain, stress-related disorders, and inflammatory conditions .

Safety and Hazards

The compound is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye damage (H319), and may be harmful if inhaled (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-9-5-7-4-8-3-6(1)7;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQVPZMFWAJLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydropyrano[3,4-c]pyrrole hydrochloride

CAS RN

1909306-44-0
Record name octahydropyrano[3,4-c]pyrrole hydrochloride
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